molecular formula C22H30N6O4 B11338352 N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B11338352
M. Wt: 442.5 g/mol
InChI Key: SGLMBTCMOHMUCC-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyrimidine ring, and a phenyl group with methoxy substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and pyrimidine intermediates, followed by their coupling with the piperazine ring. Key steps include:

    Preparation of 3,4-Dimethoxyphenyl Intermediate: This involves the methoxylation of a phenyl ring.

    Synthesis of 2-Methyl-6-(Morpholin-4-yl)Pyrimidine: This step includes the formation of the pyrimidine ring with a morpholine substituent.

    Coupling Reaction: The final step involves the coupling of the prepared intermediates with piperazine-1-carboxamide under specific conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and pathways.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

    Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide
  • N-(3,4-Dimethoxyphenyl)-4-(morpholin-4-yl)piperazine-1-carboxamide

Comparison: Compared to similar compounds, N-(3,4-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE exhibits unique properties due to the presence of both the morpholine and pyrimidine rings. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a more potent and selective compound in various applications.

Properties

Molecular Formula

C22H30N6O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide

InChI

InChI=1S/C22H30N6O4/c1-16-23-20(15-21(24-16)27-10-12-32-13-11-27)26-6-8-28(9-7-26)22(29)25-17-4-5-18(30-2)19(14-17)31-3/h4-5,14-15H,6-13H2,1-3H3,(H,25,29)

InChI Key

SGLMBTCMOHMUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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